molecular formula C22H36FNO5S B11955655 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride CAS No. 2837-11-8

4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride

Cat. No.: B11955655
CAS No.: 2837-11-8
M. Wt: 445.6 g/mol
InChI Key: XDMSIVIJWGOHEH-UHFFFAOYSA-N
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Description

4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl group (R-SO₂) bonded to a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride typically involves the reaction of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂) in an organic solvent such as acetonitrile . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of phase transfer catalysts can further enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group reacts with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable covalent adducts. This reactivity is exploited in the design of enzyme inhibitors and activity-based probes .

Comparison with Similar Compounds

Similar Compounds

    4-(Hexadecyloxy)-3-nitrobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    4-(Hexadecyloxy)-3-nitrobenzenesulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.

    4-(Hexadecyloxy)-3-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of sulfonyl fluoride .

Uniqueness

4-(Hexadecyloxy)-3-nitrobenzenesulfonyl fluoride is unique due to its high reactivity towards nucleophiles, making it a valuable tool in chemical biology for the development of covalent probes and enzyme inhibitors. Its stability and reactivity balance also make it suitable for various industrial applications .

Properties

CAS No.

2837-11-8

Molecular Formula

C22H36FNO5S

Molecular Weight

445.6 g/mol

IUPAC Name

4-hexadecoxy-3-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C22H36FNO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-22-17-16-20(30(23,27)28)19-21(22)24(25)26/h16-17,19H,2-15,18H2,1H3

InChI Key

XDMSIVIJWGOHEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

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